molecular formula C20H22N2O3S B2882362 4-butoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850781-93-0

4-butoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2882362
CAS No.: 850781-93-0
M. Wt: 370.47
InChI Key: NXHKWVMDWRLXQH-QZQOTICOSA-N
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Description

4-butoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzothiazole ring, which is a fused bicyclic ring system consisting of a benzene ring and a thiazole ring. The presence of various functional groups such as butoxy, methoxy, and benzamide makes this compound highly versatile in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using methoxy and methyl halides.

    Attachment of the Butoxy Group: This can be done through nucleophilic substitution reactions using butyl halides.

    Formation of the Benzamide Moiety: This involves the reaction of the benzothiazole derivative with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the benzamide moiety to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the butoxy and methoxy positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

4-butoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways. The compound may also exert its effects through the generation of reactive oxygen species, leading to oxidative stress and cell death in certain types of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(6-methoxy-3-methylbenzothiazol-2-yl)benzamide
  • 4-butoxy-N-(6-methoxybenzothiazol-2-ylidene)benzamide
  • 4-butoxy-N-(3-methylbenzothiazol-2-ylidene)benzamide

Uniqueness

4-butoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to the presence of multiple functional groups that enhance its reactivity and potential biological activities. The combination of butoxy, methoxy, and benzamide groups in a single molecule provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

4-butoxy-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-4-5-12-25-15-8-6-14(7-9-15)19(23)21-20-22(2)17-11-10-16(24-3)13-18(17)26-20/h6-11,13H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHKWVMDWRLXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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